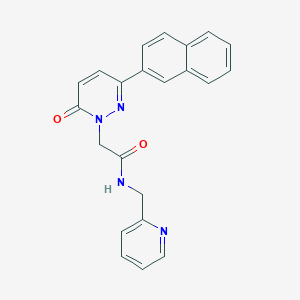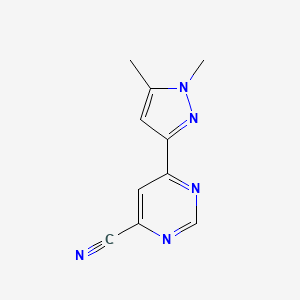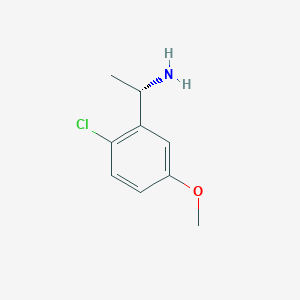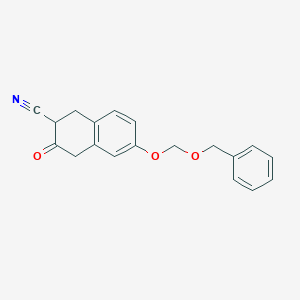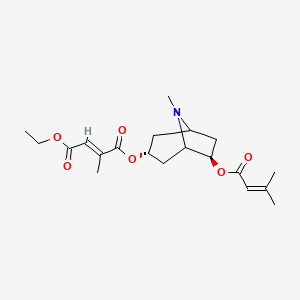
Schizanthine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schizanthine A is a tropane alkaloid found in the genus Schizanthus, which belongs to the Solanaceae family. This family is known for its diverse range of alkaloids, many of which have significant biological activities. This compound is one of the numerous alkaloids isolated from Schizanthus species, primarily endemic to Chile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Schizanthine A involves the extraction of alkaloids from the plant Schizanthus pinnatus. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The crude alkaloid extract is then subjected to extensive nuclear magnetic resonance (NMR) studies and mass spectrometry (MS) fragmentation analysis to determine the structure of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification of natural products. The process involves cultivating Schizanthus plants, harvesting the aerial parts, and extracting the alkaloids using organic solvents. The extract is then purified using chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
Schizanthine A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Schizanthine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound for studying the reactivity and properties of tropane alkaloids.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Schizanthine A involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 papain-like protease, which is crucial for viral replication . The compound binds to the active site of the protease, preventing the processing of viral polyproteins and thereby inhibiting viral replication.
Comparación Con Compuestos Similares
Schizanthine A is part of a group of tropane alkaloids found in Schizanthus species. Similar compounds include Schizanthine N, Schizanthine O, Schizanthine P, Schizanthine X, Schizanthine Y, and Schizanthine Z . These compounds share a common tropane skeleton but differ in their ester derivatives and specific functional groups. This compound is unique due to its specific esterification pattern and biological activities.
Conclusion
This compound is a fascinating tropane alkaloid with diverse chemical reactivity and significant potential in scientific research and industrial applications. Its unique structure and biological activities make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C20H29NO6 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
4-O-ethyl 1-O-[(3R,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14?,15-,16?,17-/m1/s1 |
Clave InChI |
LTHNNGQCWYQQLA-HFBJAWJPSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)OC(=O)C=C(C)C |
SMILES canónico |
CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



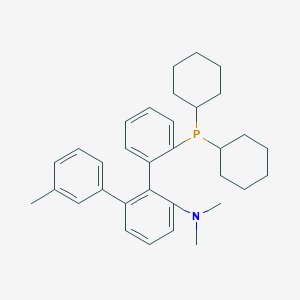


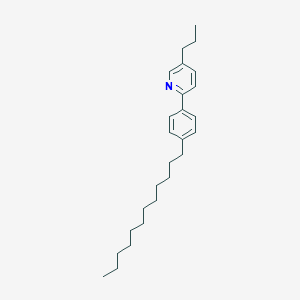
![Ethyl pyrazolo[1,5-c]pyrimidine-5-carboxylate](/img/structure/B14887447.png)

![6-[(4-Carbamoylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14887456.png)
